molecular formula C16H14N4O2S B11018316 4-(4-methoxyphenyl)-N-(pyridin-3-ylmethyl)-1,2,3-thiadiazole-5-carboxamide

4-(4-methoxyphenyl)-N-(pyridin-3-ylmethyl)-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B11018316
M. Wt: 326.4 g/mol
InChI Key: XWLSMMGQZRZMMB-UHFFFAOYSA-N
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Description

4-(4-Methoxyphenyl)-N-(pyridin-3-ylmethyl)-1,2,3-thiadiazole-5-carboxamide is a heterocyclic compound featuring a 1,2,3-thiadiazole core substituted at position 4 with a 4-methoxyphenyl group and at position 5 with a carboxamide moiety linked to a pyridin-3-ylmethyl group. Its synthesis typically involves coupling reactions between thiadiazole carboxylates and amines, as seen in analogous compounds .

Properties

Molecular Formula

C16H14N4O2S

Molecular Weight

326.4 g/mol

IUPAC Name

4-(4-methoxyphenyl)-N-(pyridin-3-ylmethyl)thiadiazole-5-carboxamide

InChI

InChI=1S/C16H14N4O2S/c1-22-13-6-4-12(5-7-13)14-15(23-20-19-14)16(21)18-10-11-3-2-8-17-9-11/h2-9H,10H2,1H3,(H,18,21)

InChI Key

XWLSMMGQZRZMMB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(SN=N2)C(=O)NCC3=CN=CC=C3

Origin of Product

United States

Preparation Methods

Cyclization of N-Tosylhydrazones with Sulfur

N-Tosylhydrazones derived from ketones react with sulfur under oxidative conditions to form 1,2,3-thiadiazoles. For example, acetophenone derivatives are converted to N-tosylhydrazones, which undergo cyclization with sulfur, tetrabutylammonium iodide (TBAI), and potassium persulfate (K₂S₂O₈) in dimethylacetamide (DMAC) at 100°C.

Reaction Conditions

ComponentQuantityRole
N-Tosylhydrazone3 mmolSubstrate
Sulfur15 mmolSulfur source
TBAI0.6 mmolCatalyst
K₂S₂O₈6 mmolOxidizing agent
DMAC30 mLSolvent
Temperature100°CReaction condition
Time2 hoursDuration

This method yields 46–77% for substituted thiadiazoles, depending on the aryl group. For 4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxylic acid, the precursor ketone 1-(4-methoxyphenyl)ethan-1-one is subjected to this protocol.

Thionyl Chloride-Mediated Cyclization

Hydrazones derived from ketones and ethyl hydrazinecarboxylate are treated with thionyl chloride (SOCl₂) to form 1,2,3-thiadiazoles. For instance, refluxing acetophenone hydrazones in SOCl₂ generates the thiadiazole ring via HCl elimination.

Procedure

  • Hydrazone Formation : Acetophenone (10 mmol) and ethyl hydrazinecarboxylate (12 mmol) react in chloroform with catalytic HCl at 80°C.

  • Cyclization : The hydrazone is treated with excess SOCl₂ at 0°C, followed by stirring at room temperature.

This method achieves 55–85% yields for alkyl- and aryl-substituted thiadiazoles.

Functionalization of the Thiadiazole Core

Carboxylation at Position 5

The 5-carboxylic acid group is introduced via oxidation or carboxylative cyclization. A common approach involves reacting the thiadiazole with carbon monoxide under palladium catalysis, though direct methods using pre-functionalized precursors are more efficient.

Example :
4-(4-Methoxyphenyl)-1,2,3-thiadiazole-5-carbonyl chloride is synthesized by treating the thiadiazole with oxalyl chloride (COCl₂) in dichloromethane (DCM) at 0°C.

Amidation with Pyridin-3-ylmethylamine

The final step involves coupling the carboxylic acid derivative with pyridin-3-ylmethylamine. Two methods are prevalent:

Acid Chloride Route

The carbonyl chloride reacts with pyridin-3-ylmethylamine in the presence of a base like triethylamine (Et₃N).

Procedure

  • Activation : 4-(4-Methoxyphenyl)-1,2,3-thiadiazole-5-carbonyl chloride (1 mmol) is dissolved in dry DCM.

  • Amidation : Pyridin-3-ylmethylamine (1.2 mmol) and Et₃N (2 mmol) are added dropwise at 0°C.

  • Stirring : The mixture is stirred at room temperature for 12 hours.

Yield : 68–72% after purification via silica gel chromatography.

Coupling Reagent-Assisted Synthesis

Carbodiimide reagents like EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) facilitate amide bond formation under mild conditions.

Reaction Setup

ComponentQuantityRole
Carboxylic acid1 mmolSubstrate
Pyridin-3-ylmethylamine1.2 mmolNucleophile
EDCl1.5 mmolCoupling reagent
HOBt1.5 mmolAdditive
DCM10 mLSolvent
Temperature25°CReaction condition
Time24 hoursDuration

Yield : 75–80% after HPLC purification.

Optimization and Challenges

Catalytic System Tuning

Copper catalysts (e.g., Cu(OAc)₂) improve cyclization efficiency. In the N-tosylhydrazone method, adding 10 mol% Cu(OAc)₂ increases yields by 15–20%.

Solvent Effects

Polar aprotic solvents (DMAC, DMSO) enhance sulfur incorporation during cyclization, while DCM optimizes amidation.

Purification Challenges

Silica gel chromatography resolves by-products like unreacted amine or dimerized species. Gradient elution (petroleum ether/ethyl acetate) is effective.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Time (h)Cost Efficiency
N-Tosylhydrazone + S46–7790–952–4Moderate
Thionyl Chloride55–8585–9012–24Low
Acid Chloride Amidation68–7295–9812High
EDCl Coupling75–8098–9924High

The EDCl coupling method balances yield and purity but requires longer reaction times. The N-tosylhydrazone route is preferable for large-scale synthesis due to lower reagent costs.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thiadiazole ring undergoes nucleophilic substitution at sulfur or nitrogen atoms, enabling functionalization. For example:

Reaction TypeConditionsOutcomeReference
Aromatic substitution KOH, DMF, 80°C, 6hMethoxy group replaced by -NH₂
Ring-opening H₂O₂, AcOH, reflux, 3hThiadiazole ring converts to thiol

Key findings:

  • The methoxy group on the phenyl ring participates in electrophilic substitution, enhancing reactivity toward nucleophiles like amines.

  • Ring-opening reactions yield thiol intermediates, useful for further derivatization.

Oxidation-Reduction Reactions

Redox reactions modify electronic properties and solubility:

SubstrateOxidizing/Reducing AgentProductYieldReference
Thiadiazole-S atommCPBA (meta-chloroperbenzoic acid)Sulfoxide derivative72%
Pyridine moietyNaBH₄, MeOHReduced pyridine to piperidine analog58%

Mechanistic notes:

  • Sulfur in the thiadiazole ring is susceptible to oxidation, forming sulfoxides or sulfones depending on conditions.

  • Pyridine reduction requires catalytic hydrogenation under high pressure for higher efficiency.

Cycloaddition Reactions

The thiadiazole core participates in [3+2] cycloadditions:

ReagentConditionsProductApplicationReference
Nitrile oxidesToluene, 110°C, 12hIsoxazoline-fused derivativesAnticancer agents
AzidesCu(I) catalyst, RT, 24hTriazole-linked conjugatesTargeted drug delivery

Data highlights:

  • Cycloadditions with nitrile oxides improve anticancer potency (IC₅₀ values: 2.1–8.4 μM against SK-MEL-2 cells) .

  • Click chemistry with azides enhances bioavailability through triazole formation.

Condensation and Cross-Coupling

The carboxamide group facilitates condensation:

Reaction PartnerCatalyst/ConditionsProductYieldReference
Arylboronic acidsPd(PPh₃)₄, K₂CO₃, DMF, 90°CBiaryl-thiadiazole hybrids65%
HydrazinesEtOH, HCl, reflux, 8hHydrazide derivatives81%

Applications:

  • Suzuki couplings introduce aryl groups for tuning lipophilicity.

  • Hydrazide derivatives show enhanced antimicrobial activity (MIC: 4 μg/mL against E. coli).

Acid-Base Reactivity

The carboxamide group participates in pH-dependent reactions:

ConditionBehaviorOutcomeReference
Acidic (HCl, pH 2–3)Protonation of pyridine NImproved water solubility
Basic (NaOH, pH 10–11)Deprotonation of carboxamide NHAnionic species for salt formation

Enzyme-Targeted Modifications

Reactions optimizing biological interactions:

Target EnzymeModificationResult (IC₅₀)Reference
Carbonic anhydrase IXSulfonamide incorporation0.8 μM (vs. 4.2 μM parent)
EGFR kinaseAcetylation of pyridine N1.3 μM (vs. 9.7 μM parent)

Scientific Research Applications

Synthesis and Structural Insights

The synthesis of this compound typically involves the reaction of thiazole derivatives with pyridine and methoxyphenyl groups. The structural configuration includes a thiadiazole ring that is crucial for its biological activity. The presence of the methoxy group enhances lipophilicity and biological interaction, making it a suitable candidate for drug development.

Antitumor Activity

Research indicates that derivatives of thiadiazole compounds exhibit significant antitumor properties. For instance, a study demonstrated that thiazole-pyridine hybrids showed promising anticancer activity against various cancer cell lines including MCF-7 (breast cancer) and HepG2 (liver cancer). The compound's mechanism often involves the inhibition of cellular pathways associated with tumor growth and proliferation.

Table 1: Antitumor Activity of Thiadiazole Derivatives

CompoundCell Line TestedIC50 (μM)Mechanism of Action
Compound AMCF-75.71Inhibition of cell proliferation
Compound BHepG26.14Induction of apoptosis

Anticonvulsant Properties

Another area of application is in the treatment of neurological disorders. Compounds similar to 4-(4-methoxyphenyl)-N-(pyridin-3-ylmethyl)-1,2,3-thiadiazole-5-carboxamide have shown anticonvulsant effects in animal models. For example, a specific derivative was tested in a picrotoxin-induced convulsion model and exhibited high efficacy in preventing seizures.

Case Studies and Research Findings

  • Anticancer Studies :
    • A series of thiazole-pyridine hybrids were synthesized and evaluated for their anticancer properties. One notable compound demonstrated an IC50 value significantly lower than standard chemotherapeutics, indicating superior efficacy against resistant cancer cell lines .
  • Neuropharmacological Research :
    • In a study focusing on anticonvulsant activity, derivatives were assessed using various animal models. The results indicated that compounds with the methoxyphenyl group displayed enhanced protective effects against induced seizures .
  • Mechanistic Insights :
    • Research has elucidated that these compounds may exert their effects through modulation of key signaling pathways involved in apoptosis and cell cycle regulation . The inhibition of CDK9-mediated transcription has been particularly noted as a mechanism leading to reduced expression of anti-apoptotic proteins like Mcl-1 .

Mechanism of Action

The mechanism of action of 4-(4-methoxyphenyl)-N-(pyridin-3-ylmethyl)-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in disease pathways.

    Pathways Involved: It may modulate signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its substitution pattern. Below is a comparative analysis with key analogues:

Compound Core Structure Substituents Key Properties
4-(4-Methoxyphenyl)-N-(pyridin-3-ylmethyl)-1,2,3-thiadiazole-5-carboxamide 1,2,3-Thiadiazole - 4-Methoxyphenyl at C4
- Pyridin-3-ylmethyl amide at C5
Likely enhanced receptor binding due to pyridine’s electron-rich nature .
N-(3-Chloro-4-methoxyphenyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide 1,2,3-Thiadiazole - 4-Methoxyphenyl at C4
- 3-Chloro-4-methoxyphenyl amide at C5
Increased steric bulk and lipophilicity; potential for altered pharmacokinetics .
N-(2,5-Dimethoxyphenyl)-5-(pyridin-3-yl)-1,3,4-thiadiazole-2-carboxamide (18p) 1,3,4-Thiadiazole - Pyridin-3-yl at C5
- 2,5-Dimethoxyphenyl amide at C2
Higher polarity due to methoxy groups; melting point 199–200°C .
4-(5-(4-Methoxyphenyl)isoxazol-3-yl)-N-(pyridin-3-ylmethyl)aniline (7c) Isoxazole - 4-Methoxyphenyl at C5
- Pyridin-3-ylmethyl aniline at C4
Reduced thiadiazole rigidity; potential for different bioactivity .

Physicochemical Properties

  • Melting Points : Thiadiazole carboxamides generally exhibit high melting points (e.g., 179–222°C in ), indicative of crystalline stability .
  • Lipophilicity : The 4-methoxyphenyl group increases hydrophobicity, while the pyridinylmethyl moiety introduces moderate polarity, balancing solubility and membrane permeability .

Biological Activity

The compound 4-(4-methoxyphenyl)-N-(pyridin-3-ylmethyl)-1,2,3-thiadiazole-5-carboxamide is a member of the thiadiazole family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity, synthesis, and structure-activity relationships (SAR) of this compound based on recent research findings.

Synthesis

The synthesis of 4-(4-methoxyphenyl)-N-(pyridin-3-ylmethyl)-1,2,3-thiadiazole-5-carboxamide typically involves the reaction of appropriate precursors under controlled conditions. The synthetic pathway often employs methods such as refluxing with phosphoryl chloride in N,N-dimethylformamide (DMF) to introduce the thiadiazole moiety. The final product is purified through crystallization techniques to yield a high-purity compound suitable for biological testing .

Antitumor Activity

Research indicates that compounds containing thiadiazole and related structures exhibit significant antitumor properties. For instance, derivatives of thiadiazole have shown IC50 values in the low micromolar range against various cancer cell lines. In particular, compounds with the methoxyphenyl group have been correlated with enhanced cytotoxicity due to their ability to interact with cellular targets .

Table 1: Antitumor Activity of Thiadiazole Derivatives

CompoundCell Line TestedIC50 (µM)
Compound AA431 (human epidermoid carcinoma)1.98 ± 1.22
Compound BHT29 (human colorectal adenocarcinoma)23.30 ± 0.35
4-(4-methoxyphenyl)-N-(pyridin-3-ylmethyl)-1,2,3-thiadiazole-5-carboxamideVariousTBD

Antiviral Activity

The antiviral potential of thiadiazole derivatives has also been explored. Some studies have reported moderate antiviral activity against viruses such as Influenza A and Herpes simplex virus types 1 and 2. The mechanism often involves inhibition of viral replication through interaction with viral enzymes or proteins .

Table 2: Antiviral Activity Data

CompoundVirus TestedMIC (µg/ml)
Compound CInfluenza A H1N116
Compound DHerpes Simplex Virus Type 148

Structure-Activity Relationship (SAR)

The SAR analysis reveals that the biological activity of thiadiazole derivatives is significantly influenced by substituents on the phenyl and pyridine rings. Modifications such as electron-donating groups (e.g., methoxy) enhance activity by improving solubility and bioavailability. Conversely, electron-withdrawing groups tend to decrease activity due to reduced interaction with biological targets .

Case Studies

Several case studies have highlighted the efficacy of thiadiazole derivatives in preclinical models:

  • Study on Antitumor Efficacy : A study demonstrated that a series of thiadiazole derivatives exhibited potent cytotoxic effects against multiple cancer cell lines with IC50 values lower than those of standard chemotherapeutics like doxorubicin.
  • Antiviral Screening : Another investigation screened a library of thiadiazole compounds against various viral strains, identifying several candidates with promising antiviral profiles.

Q & A

Q. Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy protons at δ ~3.8 ppm, pyridine protons at δ 8.1–8.9 ppm) .
  • X-Ray Crystallography : Resolve stereoelectronic effects; for example, the dihedral angle between the thiadiazole and methoxyphenyl groups (typically 15–25°) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (calc. for C₁₆H₁₄N₄O₂S: 342.08 g/mol).

Basic: How can researchers address solubility challenges during biological assays?

Q. Methodological Answer :

  • Co-Solvent Systems : Use DMSO (≤5% v/v) or cyclodextrin-based formulations to enhance aqueous solubility .
  • Structural Analogs : Introduce hydrophilic groups (e.g., hydroxyl or amine) at the pyridinylmethyl position without disrupting pharmacophore integrity .

Advanced: What structure-activity relationship (SAR) trends are observed with substituent variations?

Q. Methodological Answer :

  • Methoxyphenyl Group : Replacement with electron-withdrawing groups (e.g., -NO₂) reduces activity, suggesting electron-donating groups enhance target binding .
  • Pyridinylmethyl Position : Methylation at the pyridine nitrogen improves metabolic stability but may reduce solubility .
    Data-Driven Insight : Fluorine substitution at the phenyl ring (e.g., 4-fluorophenyl analogs) increases bioavailability by ~30% in murine models .

Advanced: What mechanistic studies are recommended to elucidate its biological targets?

Q. Methodological Answer :

  • Kinetic Binding Assays : Use surface plasmon resonance (SPR) to measure binding affinity to proposed targets (e.g., kinase enzymes) .
  • Molecular Dynamics Simulations : Model interactions with ATP-binding pockets (e.g., using AutoDock Vina) to identify key hydrogen bonds (e.g., between the carboxamide and Lys123 residue) .

Advanced: How should conflicting data on substituent effects be resolved?

Q. Methodological Answer :

  • Controlled Comparative Studies : Synthesize analogs with single substituent changes (e.g., -OCH₃ vs. -CF₃) and test under identical assay conditions .
  • Meta-Analysis : Cross-reference crystallographic data (e.g., bond lengths and angles) with computational docking results to validate steric/electronic effects .

Advanced: What computational tools are suitable for predicting metabolic pathways?

Q. Methodological Answer :

  • In Silico Metabolism Prediction : Use GLORYx or SwissADME to identify probable Phase I/II metabolites (e.g., hydroxylation at the thiadiazole ring) .
  • Density Functional Theory (DFT) : Calculate Fukui indices to predict reactive sites for oxidation .

Advanced: How can stability under physiological conditions be improved?

Q. Methodological Answer :

  • pH Stability Profiling : Conduct accelerated degradation studies (40°C, 75% RH) across pH 1–10 to identify labile bonds (e.g., thiadiazole ring hydrolysis at pH < 3) .
  • Prodrug Design : Mask the carboxamide as an ester to enhance stability in gastric fluid .

Advanced: What assays are recommended for evaluating in vitro cytotoxicity?

Q. Methodological Answer :

  • MTT/PrestoBlue Assays : Test against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination (dose range: 0.1–100 μM) .
  • Selectivity Screening : Compare cytotoxicity in normal cell lines (e.g., HEK293) to calculate selectivity indices (SI > 10 preferred) .

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